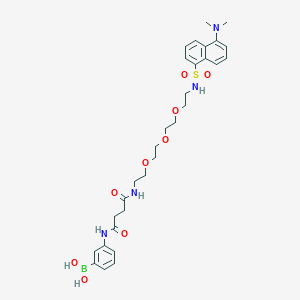
Dansyl-PEG-phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dansyl-PEG-phenylboronic acid is a compound used in chemical biology and bioorthogonal chemistry. It combines the properties of dansylamide, polyethylene glycol (PEG), and phenylboronic acid. Let’s break down its components:
Dansylamide: A fluorescent dye that can be used for labeling proteins and other biomolecules.
PEG: Polyethylene glycol, a flexible polymer often used to improve solubility and reduce nonspecific interactions.
Phenylboronic acid: A boron-containing compound with unique reactivity toward diols and other nucleophiles.
Preparation Methods
The synthesis of Dansyl-PEG-phenylboronic acid involves functionalizing PEG with dansylamide and phenylboronic acid. Specific synthetic routes and reaction conditions may vary, but here’s a general outline:
- Dansylamide Functionalization:
- PEG is modified with dansyl chloride or dansyl hydrazine under appropriate conditions.
- The reaction typically occurs in an organic solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine).
- The resulting dansyl-PEG intermediate contains the dansylamide group.
- Phenylboronic Acid Coupling:
- The dansyl-PEG intermediate is then reacted with phenylboronic acid.
- This coupling can occur under palladium-catalyzed conditions, such as Suzuki-Miyaura cross-coupling.
- The resulting compound is this compound.
Chemical Reactions Analysis
Dansyl-PEG-phenylboronic acid undergoes several important reactions:
Heck Reaction:
Suzuki-Miyaura Cross-Coupling:
Common reagents include palladium catalysts, bases, and appropriate solvents.
Scientific Research Applications
Dansyl-PEG-phenylboronic acid finds applications in various fields:
Chemical Biology:
Mechanism of Action
The compound’s mechanism involves:
Boronate-Diol Interaction:
Comparison with Similar Compounds
Dansyl-PEG-phenylboronic acid stands out due to its combined properties. Similar compounds include:
- Biotinyl-phenylboronic acid (for bioorthogonal chemistry) .
- Other boronic acid derivatives used in protein modification and labeling.
Properties
Molecular Formula |
C30H41BN4O9S |
|---|---|
Molecular Weight |
644.5 g/mol |
IUPAC Name |
[3-[[4-[2-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]boronic acid |
InChI |
InChI=1S/C30H41BN4O9S/c1-35(2)27-10-4-9-26-25(27)8-5-11-28(26)45(40,41)33-15-17-43-19-21-44-20-18-42-16-14-32-29(36)12-13-30(37)34-24-7-3-6-23(22-24)31(38)39/h3-11,22,33,38-39H,12-21H2,1-2H3,(H,32,36)(H,34,37) |
InChI Key |
SRSYXTRQAFUICV-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC(=O)NCCOCCOCCOCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


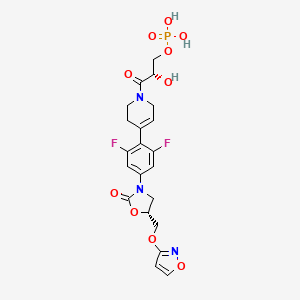
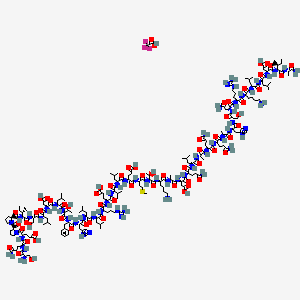
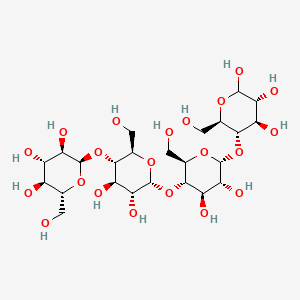
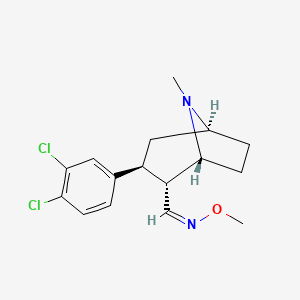
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B10764123.png)
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B10764129.png)

![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoate](/img/structure/B10764139.png)
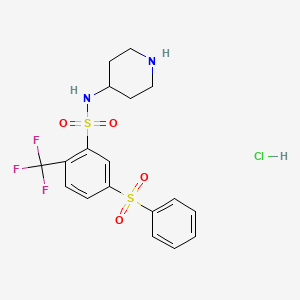
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B10764146.png)
![6-(4-Aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B10764148.png)
![N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B10764166.png)
![5-Chloro-2-(2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy}acetamido)benzoic acid sodium](/img/structure/B10764172.png)
![N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide;dihydrochloride](/img/structure/B10764177.png)
